molecular formula C12H12ClN3O3 B1487713 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326874-16-1

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1487713
CAS No.: 1326874-16-1
M. Wt: 281.69 g/mol
InChI Key: DCUDFRZCFCFQAZ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method is the Huisgen cycloaddition reaction click chemistry reaction , which involves the reaction of an azide with an alkyne to form a triazole ring. The specific steps might include:

  • Preparation of the azide: The starting material, 3-chloro-4-methylphenyl azide, can be synthesized from 3-chloro-4-methylphenylamine through diazotization.

  • Preparation of the alkyne: The alkyne component, methoxymethyl acetylene, can be synthesized from methanol and acetylene.

  • Cycloaddition reaction: The azide and alkyne are then reacted under copper(I)-catalyzed conditions to form the triazole ring.

  • Functionalization: The resulting triazole is then functionalized to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the quality and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other derivatives.

  • Substitution: Substitution reactions can occur at the chlorine or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 3-chloro-4-methylphenol or 3-chloro-4-methylbenzaldehyde.

  • Reduction: 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-methanol.

  • Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

  • Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.

  • Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group.

  • 1-(3-chloro-4-methylphenyl)-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Has a hydroxymethyl group instead of methoxymethyl.

  • 1-(3-chloro-4-methylphenyl)-5-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Has an ethoxymethyl group instead of methoxymethyl.

Uniqueness: The presence of the methoxymethyl group in this compound provides unique chemical and physical properties compared to its analogs. This group can influence the compound's solubility, reactivity, and binding affinity, making it distinct in its applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7-3-4-8(5-9(7)13)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUDFRZCFCFQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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